![molecular formula C14H23N3O2 B5561636 ethyl 5-amino-1-(cyclohexylmethyl)-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B5561636.png)
ethyl 5-amino-1-(cyclohexylmethyl)-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Synthesis Analysis
- Ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized through the treatment of a precursor compound with ethyl 2-cyano-3,3-dimethylthioacrylate (L. Minga, 2005).
Molecular Structure Analysis
- The crystal structure of the compound was determined using the X-ray diffraction method. The crystal belongs to the monoclinic space group P21/c (L. Minga, 2005).
Chemical Reactions and Properties
- Preliminary bioassays indicated that the compound shows fungicidal and plant growth regulation activities, demonstrating its chemical reactivity and potential applications (L. Minga, 2005).
Physical Properties Analysis
- The crystallographic parameters include: a = 12.194(4) Å, b = 12.909(4) Å, c = 11.607(4) Å, β = 90.183(5)°, and volume V = 1827.2(10) ų. The density of the crystal was 1.328 g/cm³ (L. Minga, 2005).
Chemical Properties Analysis
- The molecule exhibits various interactions including N–H···N, N–H···O, C–H···F, and C–H···π hydrogen interactions. These interactions contribute to the stabilization of the crystal structure and indicate the compound's potential chemical reactivity (B. Kumar et al., 2018).
Scientific Research Applications
Synthesis and Crystal Structure
One area of research focuses on the synthesis and crystal structure determination of pyrazole derivatives. For instance, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate has been synthesized and its crystal structure determined by X-ray diffraction method. The study revealed its potential fungicidal and plant growth regulation activities, indicating the utility of these compounds in agricultural research and fungicide development (L. Minga).
Novel Synthesis Approaches
Another research application involves the development of novel synthesis approaches for pyrazole derivatives. Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been efficiently synthesized, showing unique reactivity that was exploited for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. This work not only expands the chemical repertoire but also introduces new fluorescent molecules and potential herbicides, showcasing the compound's relevance in chemical synthesis and agricultural chemistry (Yan‐Chao Wu et al.).
Corrosion Inhibition
Research on pyranpyrazole derivatives has shown their application as corrosion inhibitors for mild steel, useful in industrial pickling processes. The study highlights the synthesis of various derivatives and their high efficiency in corrosion inhibition, which is crucial for protecting industrial equipment and ensuring the longevity of metal components (P. Dohare et al.).
Future Directions
properties
IUPAC Name |
ethyl 5-amino-1-(cyclohexylmethyl)-3-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-3-19-14(18)12-10(2)16-17(13(12)15)9-11-7-5-4-6-8-11/h11H,3-9,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWWZHGVFQEEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)CC2CCCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-(cyclohexylmethyl)-3-methylpyrazole-4-carboxylate |
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